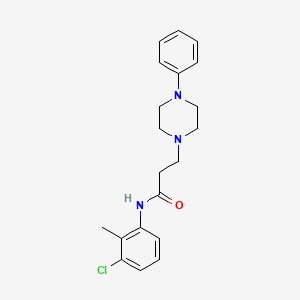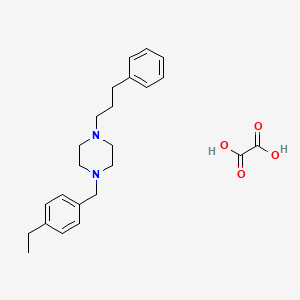![molecular formula C19H16Cl3N3O3 B3943938 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine](/img/structure/B3943938.png)
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine
Übersicht
Beschreibung
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine, also known as CNPA, is a chemical compound that has gained attention due to its potential applications in scientific research. CNPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine has been used in various scientific research applications, such as studying the mechanism of action of certain enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase-2, which are involved in inflammation and pain. This compound has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine is related to its ability to interact with specific targets, such as enzymes and receptors. This compound can bind to the active site of enzymes, such as nitric oxide synthase and cyclooxygenase-2, and inhibit their activity. This compound can also bind to the orthosteric site of receptors, such as the serotonin 5-HT1A receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to inhibit the activity of certain enzymes and modulate the activity of certain receptors. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in lab experiments is its specificity for certain targets, such as enzymes and receptors. This compound can be used to study the function of these targets in various biological systems. One limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound should be used at appropriate concentrations and with proper safety precautions.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in scientific research. One direction is to study the potential therapeutic applications of this compound in various diseases, such as arthritis, neuropathic pain, anxiety, and depression. Another direction is to develop more specific and potent derivatives of this compound that can be used as research tools and potential drugs. Finally, the potential toxicity and side effects of this compound should be further studied to ensure its safety in lab experiments and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3O3/c20-14-6-4-13(16(22)12-14)5-7-18(26)23-8-10-24(11-9-23)19-15(21)2-1-3-17(19)25(27)28/h1-7,12H,8-11H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSXJPZPKDLMC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-tert-butyl-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943870.png)
![methyl 4-[5-(4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B3943876.png)
![3-[(4-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B3943883.png)
![2-{[(4-propylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3943889.png)

![(4-chlorobenzyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3943899.png)


![2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3943921.png)

![4-{[(4-methylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3943946.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)